

# Spectroscopic Analysis of Fluopsin C: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fluopsin C

Cat. No.: B14170345

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## Introduction

**Fluopsin C** is a copper-containing metalloantibiotic produced by several species of *Pseudomonas* and *Streptomyces*. It exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal and antitumor properties.<sup>[1][2][3]</sup> The unique structure of **Fluopsin C**, featuring a central copper (II) ion chelated by two N-methylthiohydroxamate ligands, is responsible for its biological activity.<sup>[2][3]</sup> This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **Fluopsin C**, including detailed experimental protocols and data interpretation.

## Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Fluopsin C** and its biosynthetic precursors.

### Table 1: Mass Spectrometry Data

Analyte	m/z (Observed)	Molecular Formula	Ion	Technique
Fluopsin C	152.929	[Cu(C <sub>2</sub> H <sub>4</sub> NOS)] <sup>+</sup>	[M-C <sub>2</sub> H <sub>4</sub> NOS] <sup>+</sup>	LC-HRMS
Fluopsin C	243.938	[Cu(C <sub>4</sub> H <sub>9</sub> N <sub>2</sub> O <sub>2</sub> S <sub>2</sub> ) <sup>+</sup>	[M] <sup>+</sup>	LC-HRMS
Precursor 2	238.040	C <sub>7</sub> H <sub>12</sub> NO <sub>6</sub> S <sup>+</sup>	[M+H] <sup>+</sup>	LC-HRMS
Precursor 3	208.028	C <sub>6</sub> H <sub>10</sub> NO <sub>5</sub> S <sup>+</sup>	[M] <sup>+</sup>	LC-HRMS
Precursor 4	194.012	C <sub>5</sub> H <sub>8</sub> NO <sub>5</sub> S <sup>+</sup>	[M+H] <sup>+</sup>	LC-HRMS

**Table 2: UV-Visible Spectroscopy Data**

Parameter	Value	Solvent
λ <sub>max</sub> (d-d transition)	550 - 600 nm	Not Specified

**Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Data**

Room Temperature (Toluene)

Isomer	g <sub>iso</sub>	A <sub>iso</sub> ( <sup>63</sup> Cu) (MHz)
cis	2.0900	259
trans	2.0808	247

Frozen Solution (15 K, Toluene)

Isomer	g-values	A( <sup>63</sup> Cu) (MHz)	Ratio (cis:trans)
cis	[2.151, 2.064, 2.064]	[4][5][5]	1:6
trans	[2.166, 2.036, 2.036]	[6][7][7]	

## Experimental Protocols

### Mass Spectrometry (LC-HRMS)

Objective: To determine the mass-to-charge ratio of **Fluopsin C** and its biosynthetic intermediates.

Methodology:

- Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-HRMS).
- Sample Preparation: **Fluopsin C** can be extracted from bacterial culture supernatants using organic solvents, followed by purification steps such as column chromatography (VLC and FC).[1] For the analysis of biosynthetic precursors, cell lysates of expressing E. coli strains can be analyzed.
- Chromatographic Conditions (General): While specific column and mobile phase details for **Fluopsin C** are not extensively published, a general approach for small molecule analysis would involve:
  - Column: A reverse-phase C18 column.
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A linear gradient from low to high organic phase concentration.
- Mass Spectrometry Parameters:
  - Ionization Mode: Positive ion mode is typically used.
  - Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Extracted Ion Chromatograms (EICs) are then used to identify specific compounds based on their accurate mass.[2]

### UV-Visible Spectroscopy

Objective: To observe the characteristic d-d transition of the Cu(II) ion in **Fluopsin C**.

Methodology:

- Instrumentation: A standard double-beam UV-Vis spectrophotometer.
- Sample Preparation: A solution of purified **Fluopsin C** is prepared in a suitable solvent that does not absorb in the visible region. The stability of **Fluopsin C** has been assessed in aqueous solutions at pH 7.4.
- Measurement:
  - The spectrophotometer is blanked using the solvent.
  - The absorbance spectrum of the **Fluopsin C** solution is recorded over a wavelength range of at least 400-800 nm.
  - The presence of a broad absorption band between 550 and 600 nm is indicative of the d-d transition of the Cu(II) center.<sup>[2]</sup> Titration with reducing agents like dithiothreitol or glutathione leads to a reduction of this band, indicating the reduction of Cu(II) to Cu(I).

## Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To characterize the electronic structure of the Cu(II) center in **Fluopsin C**.

Methodology:

- Instrumentation: An EPR spectrometer capable of X-band and Q-band measurements.
- Sample Preparation: **Fluopsin C** is dissolved in toluene. This solvent is chosen because it allows for the acquisition of well-defined EPR signals at cryogenic temperatures.
- X-band EPR at Room Temperature:
  - The sample is placed in a standard EPR tube.
  - The spectrum is recorded at room temperature. This allows for the observation of the isotropic g and A values for the cis and trans isomers of **Fluopsin C** in solution.

- X-band and Q-band EPR at Cryogenic Temperature (15 K):
  - The sample in the EPR tube is flash-frozen in liquid nitrogen and transferred to a cryostat within the EPR spectrometer, cooled to 15 K.
  - Spectra are recorded at both X-band (~9.4 GHz) and Q-band (~34 GHz) frequencies. The frozen-solution spectra provide information on the anisotropic  $g$  and  $A$  values, allowing for a more detailed understanding of the geometry and electronic environment of the copper center. The use of a higher frequency (Q-band) can help to resolve overlapping signals from the different isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of the organic ligand of **Fluopsin C** and its biosynthetic precursors.

Note: Direct NMR analysis of **Fluopsin C** is challenging due to the paramagnetic nature of the Cu(II) ion, which causes significant broadening of NMR signals. Therefore, NMR studies are typically performed on the copper-free ligand or on the diamagnetic biosynthetic intermediates.

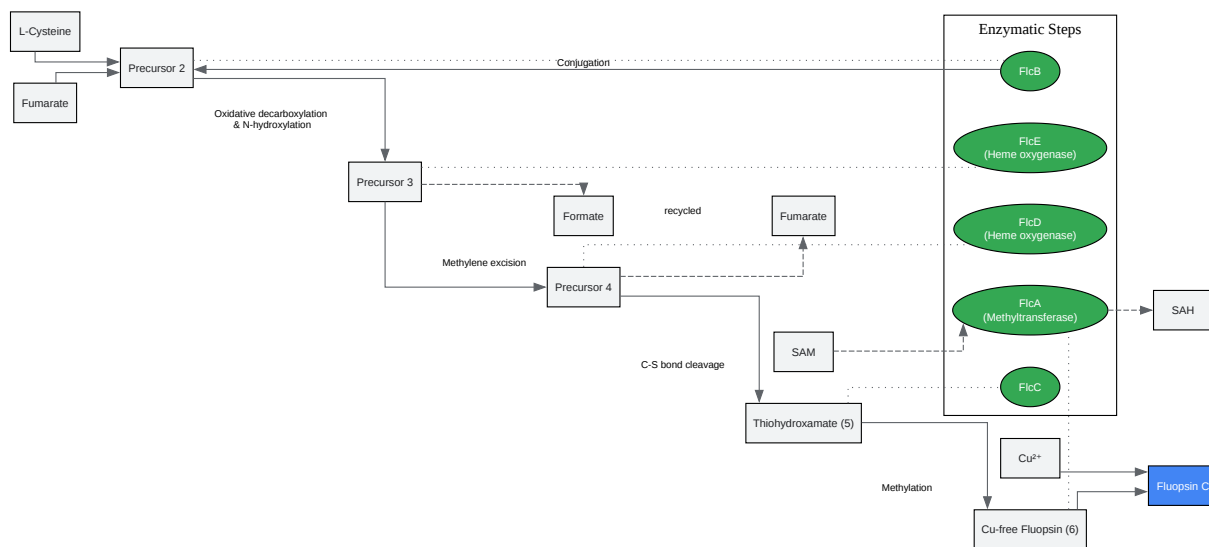
Methodology for Biosynthetic Precursors:

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Sample Preparation: Purified biosynthetic intermediates are dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO- $d_6$ ) or deuterium oxide ( $D_2O$ ).
- Experiments: A suite of 1D and 2D NMR experiments are performed, including:
  - $^1H$  NMR
  - $^{13}C$  NMR
  - Correlation Spectroscopy (COSY)
  - Heteronuclear Single Quantum Coherence (HSQC)
  - Heteronuclear Multiple Bond Correlation (HMBC)

- Data Analysis: The chemical shifts, coupling constants, and correlations observed in these spectra are used to determine the chemical structure of the molecules.

## Visualizations

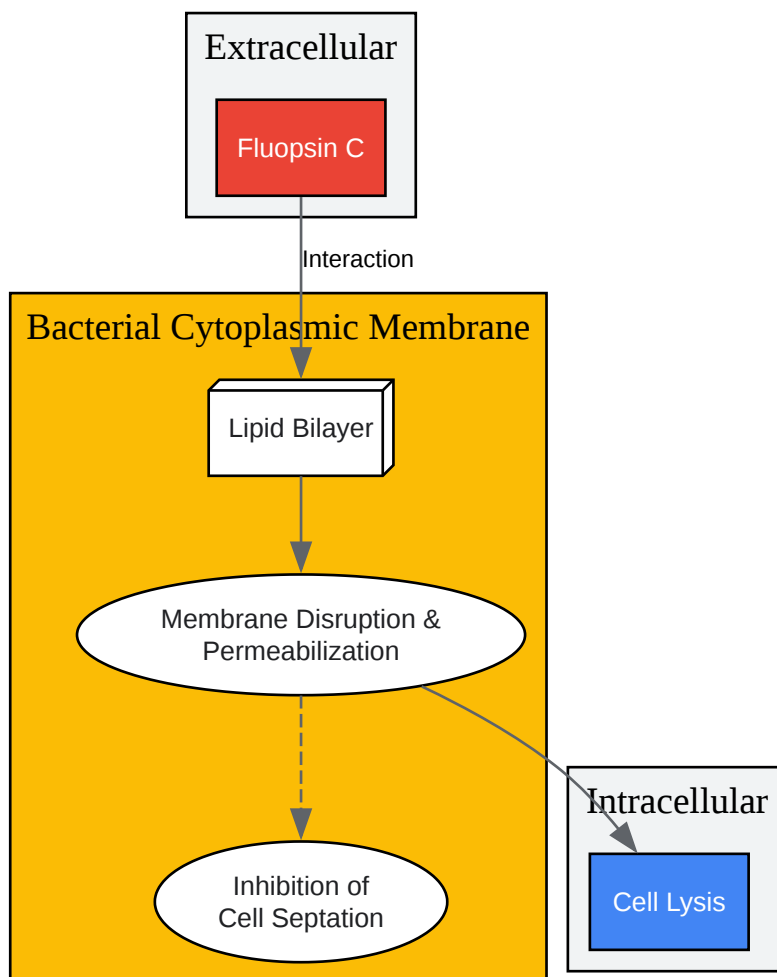
### Biosynthetic Pathway of Fluopsin C



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Caption: Biosynthesis of **Fluopsin C** from L-cysteine and fumarate.

## Mechanism of Action of Fluopsin C on Bacterial Cell Membrane



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Phone: (601) 213-4426

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